molecular formula C7H15Br B155011 1-Bromoheptane CAS No. 629-04-9

1-Bromoheptane

Cat. No.: B155011
CAS No.: 629-04-9
M. Wt: 179.1 g/mol
InChI Key: LSXKDWGTSHCFPP-UHFFFAOYSA-N
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Description

1-Bromoheptane, also known as heptyl bromide, is an organic compound with the molecular formula C₇H₁₅Br. It is a colorless to light yellow liquid that is insoluble in water but soluble in organic solvents. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromoheptane can be synthesized through the bromination of heptane. The process involves the reaction of heptane with bromine in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom on the heptane molecule.

Industrial Production Methods

In an industrial setting, this compound is typically produced by the reaction of heptanol with hydrobromic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation. The overall reaction can be represented as follows:

C7H15OH+HBrC7H15Br+H2O\text{C}_7\text{H}_{15}\text{OH} + \text{HBr} \rightarrow \text{C}_7\text{H}_{15}\text{Br} + \text{H}_2\text{O} C7​H15​OH+HBr→C7​H15​Br+H2​O

Chemical Reactions Analysis

Types of Reactions

1-Bromoheptane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: In these reactions, the bromine atom is replaced by a nucleophile. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

    Elimination Reactions: this compound can undergo elimination reactions to form alkenes. This typically involves the removal of a hydrogen atom and the bromine atom, resulting in the formation of a double bond.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent such as dimethyl sulfoxide (DMSO).

Major Products

    Nucleophilic Substitution: Heptanol, heptylamine, and other substituted heptanes.

    Elimination: 1-Heptene and other heptenes.

Scientific Research Applications

1-Bromoheptane is widely used in scientific research due to its versatility as an intermediate in organic synthesis. Some of its applications include:

    Chemistry: Used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Serves as a precursor for the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-bromoheptane primarily involves its role as an alkylating agent. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. This process is facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbon atom more susceptible to nucleophilic attack.

Comparison with Similar Compounds

1-Bromoheptane can be compared with other alkyl bromides such as 1-bromohexane, 1-bromooctane, and 1-bromodecane. While these compounds share similar chemical properties, their reactivity and applications can vary based on the length of the carbon chain. For example:

    1-Bromohexane: Slightly more reactive due to a shorter carbon chain.

    1-Bromooctane: Similar reactivity but used in different applications due to a longer carbon chain.

    1-Bromodecane: Less reactive but useful in the synthesis of longer-chain compounds.

This compound is unique in its balance of reactivity and chain length, making it a valuable intermediate in various chemical processes.

Properties

IUPAC Name

1-bromoheptane
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InChI

InChI=1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3
Source PubChem
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InChI Key

LSXKDWGTSHCFPP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCBr
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Molecular Formula

C7H15Br
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DSSTOX Substance ID

DTXSID7022095
Record name 1-Bromoheptane
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Molecular Weight

179.10 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 1-Bromoheptane
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Vapor Pressure

1.27 [mmHg]
Record name 1-Bromoheptane
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CAS No.

629-04-9
Record name 1-Bromoheptane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1-bromoheptane?

A1: The molecular formula of this compound is C7H15Br, and its molecular weight is 179.10 g/mol.

Q2: What spectroscopic techniques can be used to characterize this compound?

A2: Several spectroscopic techniques are useful for characterizing this compound, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: [1H NMR spectroscopy can confirm the structure of synthesized this compound derivatives and distinguish between different isomers. []]
  • Infrared (IR) spectroscopy: [IR spectroscopy helps identify functional groups and can analyze the influence of substituents on the vibrational frequencies of this compound derivatives. [, ]]
  • Mass spectrometry (MS): [MS, particularly when coupled with gas chromatography (GC-MS), allows for the identification and quantification of this compound and its derivatives based on their mass-to-charge ratios. []]

Q3: How does the structure of this compound affect its self-assembly on graphite surfaces?

A: [Studies utilizing ultrahigh vacuum scanning tunneling microscopy (UHV-STM) revealed that the chain length of 1-bromoalkanes, including this compound, significantly impacts their self-assembly on graphite. The bromine atom acts as an extension of the carbon backbone, resulting in alternating packing structures depending on whether the chain has an odd or even number of carbon atoms. []]

Q4: How does the presence of a bromine atom in 1-bromoalkanes affect their packing compared to n-alkanes?

A: [While both 1-bromoalkanes and n-alkanes exhibit chain-length dependent packing on graphite, the presence of the bromine atom in 1-bromoalkanes introduces subtle differences. For example, 1-bromohexane forms a lamellar structure with head-to-head bromine atom assembly, while this compound exhibits a herringbone structure. []]

Q5: Can this compound be used in phase-transfer catalysis (PTC) reactions?

A: [this compound participates in PTC reactions as an alkylating agent. Researchers have investigated its reactivity with potassium iodide in the presence of organic/inorganic hybrid-supported quaternary ammonium salt catalysts. []]

Q6: How does the structure of the polystyrene-based catalyst influence the selectivity of a reaction involving this compound?

A: [Research shows that the selectivity of triphase catalytic reactions involving phenoxide ions and this compound is significantly affected by the catalyst structure. Cosolvent-type resins demonstrated high selectivity, while ion-exchange polymers displayed modest selectivity. This difference likely stems from the varying effective concentrations of reactants at the active sites of different catalysts. []]

Q7: How does the length of the carbon chain in 1-bromoalkanes influence their reactivity in nucleophilic substitution reactions?

A: [In nucleophilic substitution reactions involving α-carbanions of lithium acylates and 1,2-dibromoalkanes, the length of the carbon chain in the dibromoalkane influences the yield of dicarboxylic acid products. []]

Q8: Does depleting glutathione (GSH) levels in rat hepatocytes affect this compound's ability to induce apoptosis and necrosis?

A: [Depleting GSH levels using this compound itself was shown to increase the sensitivity of rat hepatocytes to the toxic effects of the bile acid, glycochenodeoxycholic acid (GCDC). This increased sensitivity was observed for GCDC-induced necrosis but not apoptosis. []]

Q9: Can prior depletion of hepatic total glutathione (GSx) protect against this compound-induced bile duct injury?

A: [Contrary to the protection observed with the bile duct toxicant ANIT, depletion of hepatic GSx using this compound followed by buthionine sulfoximine did not protect against methylenedianiline (DAPM)-induced bile duct injury. Instead, it exacerbated the injury, leading to severe oncosis of biliary epithelial cells and other pathological changes. This finding suggests a different mechanism of toxicity for DAPM compared to ANIT. []]

Q10: How can this compound be analyzed and quantified in a mixture?

A: [Gas chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for analyzing and quantifying this compound in a mixture. [, ]]

Q11: Can fluorescence spectroscopy be used to study the interactions of this compound with other molecules?

A: [this compound, due to its heavy atom effect, can act as a quencher of fluorescence. This property has been exploited to study its interactions with polycyclic aromatic hydrocarbons (PAHs) using Stern-Volmer plots. []]

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